4,4-dimethoxy-1-methylpiperidin-3-ol
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Overview
Description
4,4-dimethoxy-1-methylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is a piperidine derivative, characterized by the presence of two methoxy groups and a hydroxyl group on the piperidine ring
Preparation Methods
The synthesis of 4,4-dimethoxy-1-methylpiperidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,4-dimethoxy-1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position of the piperidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4,4-dimethoxy-1-methylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of 4,4-dimethoxy-1-methylpiperidine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-dimethoxy-1-methylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4,4-dimethoxy-1-methylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
4-methoxy-1-methylpiperidin-3-ol: Lacks one methoxy group, which may affect its chemical reactivity and biological activity.
4,4-dimethoxy-1-ethylpiperidin-3-ol: Has an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
4,4-dimethoxy-1-methylpiperidin-2-ol: The hydroxyl group is at a different position, which can influence its interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94124-53-5 |
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Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4,4-dimethoxy-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO3/c1-9-5-4-8(11-2,12-3)7(10)6-9/h7,10H,4-6H2,1-3H3 |
InChI Key |
MBFJHNYFZXUGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
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